1,2,2-Trichloropentafluoropropane

Overview

Description

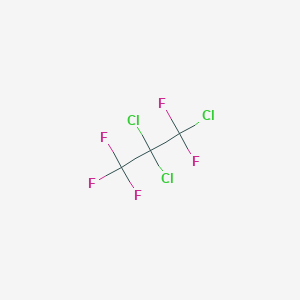

1,2,2-Trichloropentafluoropropane is a chlorofluorocarbon (CFC) with the molecular formula C3Cl3F5 . This compound is known for its high thermal stability and low volatility, making it useful in various industrial applications .

Preparation Methods

1,2,2-Trichloropentafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2-trichloro-3,3,3-trifluoropropene with hydrogen fluoride and chlorine in the presence of a copper-substituted α-chromium oxide catalyst. The reaction is carried out at elevated temperatures and under an inert atmosphere . Industrial production methods often involve continuous processes using specialized reactors and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1,2,2-Trichloropentafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.

Reduction Reactions: The compound can be reduced using hydrogen in the presence of a catalyst, resulting in the formation of less chlorinated or fluorinated products.

Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different products.

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts such as copper-substituted α-chromium oxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,2-Trichloropentafluoropropane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound’s stability and reactivity make it useful in certain biochemical assays and experiments.

Industry: It is widely used in refrigeration due to its high thermal stability and low volatility.

Mechanism of Action

The mechanism by which 1,2,2-Trichloropentafluoropropane exerts its effects involves interactions with various molecular targets. Its high electronegativity and reactivity allow it to participate in substitution and reduction reactions, altering the chemical environment and leading to the formation of new products . The specific pathways involved depend on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

1,2,2-Trichloropentafluoropropane can be compared with other chlorofluorocarbons such as:

- 1,1,1,3,3-Pentafluoro-2,2,3-trichloropropane

- 1,1,1,2,2,4,4,5,5,5-Decafluoropentane

- 1,1,1,3,3-Pentafluoro-2,2,3-trichloropropane

These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific chemical structures and reactivity . The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.

Biological Activity

1,2,2-Trichloropentafluoropropane (CAS No. 12001-28-4), also known as CFC-215, is a halogenated organic compound with significant implications for both industrial applications and environmental health. This article examines its biological activity, focusing on toxicity, environmental persistence, and potential health effects.

This compound is characterized by its unique molecular structure that includes three chlorine atoms and five fluorine atoms attached to a propane backbone. This configuration contributes to its stability and resistance to degradation in the environment.

| Property | Value |

|---|---|

| Molecular Formula | C3Cl3F5 |

| Molecular Weight | 202.38 g/mol |

| Boiling Point | 56 °C |

| Melting Point | -40 °C |

| Density | 1.58 g/cm³ |

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects, particularly affecting the liver and kidneys in animal models. Studies have shown that exposure can lead to biochemical changes indicative of hepatotoxicity.

Key Findings:

- Hepatotoxicity: Animal studies revealed elevated liver enzymes following exposure, suggesting liver damage.

- Nephrotoxicity: Renal function tests indicated potential kidney impairment with prolonged exposure.

Case Studies

A notable case study involved the assessment of this compound's impact on aquatic organisms. The compound was tested for its toxicity on fish and invertebrates using standardized OECD guidelines.

Case Study Summary:

- Test Organism: Zebrafish (Danio rerio)

- Exposure Duration: 96 hours

- Results: Significant mortality rates were observed at concentrations above 50 mg/L, with sub-lethal effects including behavioral changes and reduced reproductive success noted at lower concentrations.

Environmental Persistence

This compound is classified as a Persistent Organic Pollutant (POP), characterized by its ability to resist degradation and bioaccumulate in living organisms. Its high vapor pressure and hydrophobic nature contribute to long-range atmospheric transport.

Table 2: Environmental Impact Characteristics

| Characteristic | Value |

|---|---|

| Persistence | High |

| Bioaccumulation Factor | Moderate |

| Volatilization Potential | High |

Regulatory Status

Due to its environmental impact and potential health risks, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have placed restrictions on the use of this compound under various environmental protection laws. The compound is included in lists of substances requiring careful management due to their ozone-depleting potential.

Properties

IUPAC Name |

1,2,2-trichloro-1,1,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCFZNZZFJRHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166766 | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599-41-3 | |

| Record name | 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.